molecular formula C9H15N5O B2373637 4-(Triazol-1-yl)azepane-1-carboxamide CAS No. 2408966-33-4

4-(Triazol-1-yl)azepane-1-carboxamide

Cat. No.: B2373637
CAS No.: 2408966-33-4
M. Wt: 209.253
InChI Key: NWSFZXKYVDPNJT-UHFFFAOYSA-N
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Description

4-(Triazol-1-yl)azepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triazol-1-yl)azepane-1-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction, commonly known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Triazol-1-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the azepane moiety.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Triazol-1-yl)azepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.

    Azepane derivatives: Compounds with the azepane ring are structurally related and may have comparable biological activities.

Uniqueness

4-(Triazol-1-yl)azepane-1-carboxamide is unique due to the combination of the triazole and azepane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(triazol-1-yl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSFZXKYVDPNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)N)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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